![molecular formula C12H14ClNO B2669944 Spiro[chromene-2,3'-pyrrolidine] hydrochloride CAS No. 1047656-01-8](/img/structure/B2669944.png)
Spiro[chromene-2,3'-pyrrolidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[chromene-2,3’-pyrrolidine] hydrochloride: is a spirocyclic compound characterized by a unique structure where a chromene ring is fused with a pyrrolidine ring. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[chromene-2,3’-pyrrolidine] hydrochloride typically involves multicomponent reactions. One common method is the reaction of chromene derivatives with pyrrolidine under acidic conditions to form the spirocyclic structure. Microwave-assisted synthesis has also been employed to accelerate the reaction rates and improve yields .
Industrial Production Methods: Industrial production of Spiro[chromene-2,3’-pyrrolidine] hydrochloride may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency and scalability of the synthesis process. The use of continuous flow reactors can also be considered for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Spiro[chromene-2,3’-pyrrolidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxindole derivatives, while substitution reactions can produce various alkylated or arylated spiro compounds.
Scientific Research Applications
Chemistry: Spiro[chromene-2,3’-pyrrolidine] hydrochloride is used as a building block in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, Spiro[chromene-2,3’-pyrrolidine] hydrochloride has shown potential as a lead compound for the development of drugs targeting various diseases. It exhibits biological activities such as antimicrobial, antitumor, and antiviral properties .
Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it a promising candidate for the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Spiro[chromene-2,3’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets in the body. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. For example, it may inhibit the function of certain enzymes involved in cancer cell proliferation, leading to antitumor effects .
Comparison with Similar Compounds
Spiroindole derivatives: These compounds also contain a spirocyclic structure and exhibit similar biological activities.
Spirooxindole derivatives: Known for their antitumor and antimicrobial properties.
Spiro-azetidin-2-one derivatives: These compounds have a spirocyclic structure with a four-membered ring and are used in the development of antibiotics.
Uniqueness: Spiro[chromene-2,3’-pyrrolidine] hydrochloride is unique due to its specific combination of a chromene ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a lead compound in drug development make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
spiro[chromene-2,3'-pyrrolidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12;/h1-6,13H,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHIYHLNVHHFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C=CC3=CC=CC=C3O2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2669861.png)
![methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2669862.png)
![4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2669863.png)
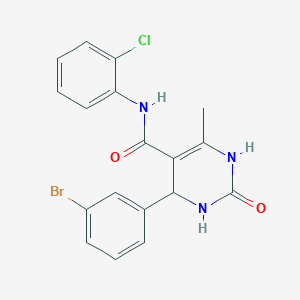
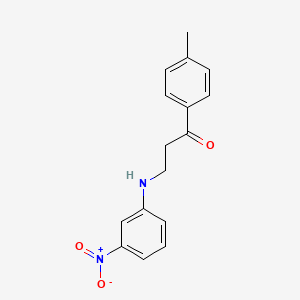
![2-(1,2-benzoxazol-3-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2669866.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2669869.png)
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-](/img/structure/B2669871.png)
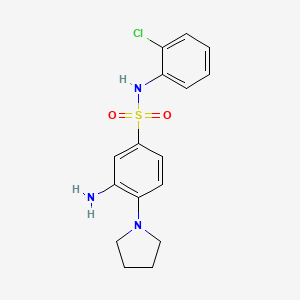
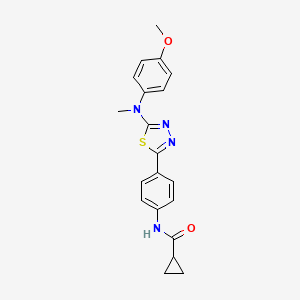
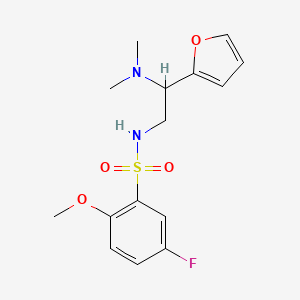
![3-methyl-6-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2669880.png)
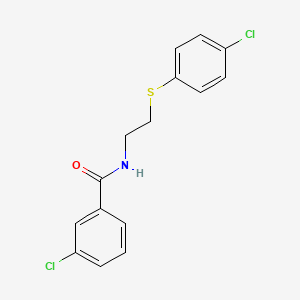
![4-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2669883.png)
